5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine

Catalog No.
S16159349
CAS No.
M.F
C9H8BrN3S2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-...

Product Name

5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine

IUPAC Name

5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8BrN3S2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C9H8BrN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)

InChI Key

PHQGFBJUOORDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)Br

5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine is a compound that belongs to the class of thiadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This specific compound features a bromophenyl group and a methylthio substituent, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C10H10BrN3SC_{10}H_{10}BrN_3S, with a molecular weight of approximately 284.27 g/mol.

, including:

  • Nucleophilic Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, allowing for modifications at this position.
  • Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or other derivatives.
  • Acylation and Alkylation: The amine group can also be acylated or alkylated, leading to a variety of derivatives with altered biological activities.

Research has shown that compounds containing the thiadiazole moiety exhibit significant biological activities, such as:

  • Antimicrobial Activity: Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: Some studies suggest that thiadiazole derivatives may inhibit cancer cell proliferation, showing potential as anticancer agents .
  • Antiparasitic Effects: Certain compounds in this class have demonstrated activity against parasitic infections, highlighting their pharmacological potential .

The synthesis of 5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine typically involves multi-step processes:

  • Formation of Thiadiazole Ring: The initial step often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic conditions to form the thiadiazole ring.
  • Bromination: The introduction of the bromophenyl group can be achieved through bromination reactions on suitable precursors.
  • Methylthio Group Introduction: The methylthio group can be introduced via methylation reactions using methyl iodide or similar reagents.

These methods can vary based on the desired substituents and conditions used during synthesis.

5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemicals: Its efficacy against pathogens could make it useful in formulating agricultural pesticides.
  • Material Science: Thiadiazole derivatives are explored for their properties in organic electronics and photonic devices.

Studies on the interactions of 5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine with biological targets are crucial for understanding its mechanism of action. These may include:

  • Docking Studies: Computational studies can help predict how this compound interacts with specific enzymes or receptors.
  • In Vitro Assays: Laboratory experiments assessing its effect on cell lines can provide insights into its therapeutic potential and toxicity profile.

Several compounds share structural similarities with 5-[(2-Bromophenyl)methylthio]-1,3,4-thiadiazole-2-ylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amineSimilar thiadiazole coreDifferent phenyl substitution
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineChlorine substituent instead of brominePotentially different biological activity
5-(Phenyl)-1,3,4-thiadiazol-2-amineNo halogen substitutionSimpler structure may affect reactivity

These compounds highlight the diversity within the thiadiazole family while emphasizing the unique properties imparted by specific substituents like bromine or methylthio groups.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

300.93430 g/mol

Monoisotopic Mass

300.93430 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

Explore Compound Types